(Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine
Description
(Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine is a tertiary amine characterized by a cyclopropylmethyl substituent and a branched dimethylaminopropyl chain. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and chemical applications.
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-N',N',2,2-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H24N2/c1-11(2,9-13(3)4)8-12-7-10-5-6-10/h10,12H,5-9H2,1-4H3 |
InChI Key |
GHLWMRPEFPEQPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1CC1)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine typically involves multiple steps, starting with the preparation of the cyclopropylmethyl group and the dimethylamino group separately. These groups are then combined through a series of reactions, including nucleophilic substitution and amination reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with structurally related amines:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent on Amine | Key Features |
|---|---|---|---|---|
| (Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine (Target) | C₁₁H₂₂N₂ | 182.31 | Cyclopropylmethyl | High ring strain, moderate lipophilicity, potential CNS penetration |
| 3-(Dimethylamino)-2,2-dimethylpropylamine | C₁₂H₂₂N₂S | 226.38 | Thiophen-3-ylmethyl | Increased aromaticity, sulfur atom enhances polarizability |
| Propyl-[3-(benzo[de]isoquinoline-dione)-2,2-dimethylpropyl]dimethylammonium | C₂₆H₃₄N₃O₂⁺Br⁻ | 508.48 (cation) | Benzoisoquinoline-dione | Quaternized amine, improved aqueous solubility, fluorescent properties |
| 3-(2-Cyclopropoxyquinolin-6-yl)-1-(3-(dimethylamino)-2,2-dimethylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₂₄H₃₀N₇O | 432.5 | Cyclopropoxyquinolinyl | Hybrid structure with CNS-penetrant potential, pyrazolopyrimidine backbone |
Biological Activity
(Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopropylmethyl group attached to a dimethylaminopropyl chain. Its structural formula can be represented as follows:
This configuration suggests potential interactions with various biological targets, particularly in the central nervous system.
Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems, particularly those involving monoamines. The dimethylamino group may enhance lipophilicity, facilitating blood-brain barrier penetration and subsequent neuroactivity.
Pharmacological Effects
- CNS Stimulation : Preliminary studies suggest that this compound may act as a stimulant in animal models, potentially increasing locomotor activity and alertness.
- Antidepressant-like Effects : Similar compounds have demonstrated efficacy in models of depression, possibly through serotonin and norepinephrine reuptake inhibition.
- Analgesic Properties : There is emerging evidence that this compound may exhibit analgesic effects, which could be linked to its interaction with pain pathways in the central nervous system.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| CNS Stimulation | Increased locomotion in rodents | |
| Antidepressant-like | Reduced despair behavior in models | |
| Analgesic | Decreased pain response in tests |
Detailed Research Findings
- A study published in Pharmacology Biochemistry and Behavior reported that compounds with similar structural motifs showed significant increases in serotonin levels in the brain, indicating a potential mechanism for mood enhancement and anxiolytic effects .
- Another investigation highlighted the analgesic properties of structurally related amines, suggesting that this compound could similarly modulate pain perception pathways .
Safety and Toxicology
The safety profile of this compound has not been extensively studied. However, related compounds often exhibit low toxicity at therapeutic doses. It is crucial to conduct comprehensive toxicological assessments to ensure safety for human use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
